2-[2-(5-Butyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-4-methylphenyl 2,5-dibromobenzenesulfonate
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Overview
Description
2-[2-(5-Butyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-4-methylphenyl 2,5-dibromobenzenesulfonate is a complex organic compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This specific compound is characterized by its unique structure, which includes a thiazolidine ring, a carbohydrazonoyl group, and a dibromobenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-Butyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-4-methylphenyl 2,5-dibromobenzenesulfonate typically involves multiple steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be constructed from acyclic precursors through a cyclization reaction.
Introduction of the Carbohydrazonoyl Group: The carbohydrazonoyl group is introduced by reacting the thiazolidine derivative with a suitable hydrazine derivative.
Attachment of the Dibromobenzenesulfonate Moiety: The final step involves the sulfonation of the phenyl ring with dibromobenzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, continuous flow reactors, and automated purification systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines .
Scientific Research Applications
2-[2-(5-Butyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-4-methylphenyl 2,5-dibromobenzenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(5-Butyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-4-methylphenyl 2,5-dibromobenzenesulfonate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as a noncompetitive inhibitor of enzymes such as metalloproteinase aggrecanase and phospholipase A2, which are involved in various physiological processes.
Receptor Binding: It may also serve as a ligand for certain receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Ylidene-1,3-thiazolidines: These compounds share the thiazolidine ring structure and exhibit similar biological activities.
2,3-Dihydro-1,3-thiazoles: These derivatives also contain a thiazole ring and are known for their antiparasitic and kinase inhibitory activities.
Uniqueness
2-[2-(5-Butyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-4-methylphenyl 2,5-dibromobenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities.
Properties
Molecular Formula |
C21H21Br2N3O4S2 |
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Molecular Weight |
603.4 g/mol |
IUPAC Name |
[2-[(E)-[(E)-(5-butyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl]-4-methylphenyl] 2,5-dibromobenzenesulfonate |
InChI |
InChI=1S/C21H21Br2N3O4S2/c1-3-4-5-18-20(27)25-21(31-18)26-24-12-14-10-13(2)6-9-17(14)30-32(28,29)19-11-15(22)7-8-16(19)23/h6-12,18H,3-5H2,1-2H3,(H,25,26,27)/b24-12+ |
InChI Key |
XWJCFEYDAIPLBZ-WYMPLXKRSA-N |
Isomeric SMILES |
CCCCC1C(=O)N/C(=N\N=C\C2=C(C=CC(=C2)C)OS(=O)(=O)C3=C(C=CC(=C3)Br)Br)/S1 |
Canonical SMILES |
CCCCC1C(=O)NC(=NN=CC2=C(C=CC(=C2)C)OS(=O)(=O)C3=C(C=CC(=C3)Br)Br)S1 |
Origin of Product |
United States |
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